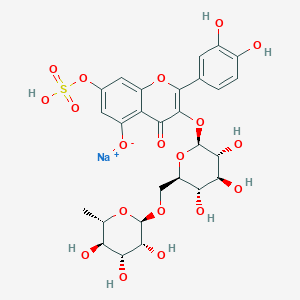
Rutocide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rutocide, also known as this compound, is a useful research compound. Its molecular formula is C27H29NaO19S and its molecular weight is 712.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
Rutocide exhibits a range of pharmacological activities that make it a candidate for therapeutic applications. The following sections detail its primary uses.
Antioxidant Properties
This compound is recognized for its potent antioxidant capabilities. It can scavenge reactive oxygen species (ROS) and enhance the body’s antioxidant defenses by increasing the expression of key enzymes such as catalase (CAT) and superoxide dismutase (SOD) . This property is particularly relevant in conditions characterized by oxidative stress, such as neurodegenerative diseases.
Anti-inflammatory Effects
Research indicates that this compound has significant anti-inflammatory properties. It modulates pro-inflammatory cytokines and reduces inflammation in various models, including those related to diabetic wounds . For instance, a study demonstrated that this compound treatment in diabetic rats led to reduced skin oxidative injury and inflammation, promoting better wound healing outcomes .
Neuroprotective Effects
This compound shows promise as a neuroprotective agent. It has been found to prevent neuronal cell death by inhibiting inflammatory pathways associated with neurodegenerative diseases like Alzheimer’s . In vitro studies suggest that this compound can suppress the activity of pro-inflammatory cytokines and protect against β-amyloid toxicity .
Wound Healing in Diabetic Rats
A notable study investigated the effects of this compound on wound healing in streptozotocin-induced diabetic rats. The results indicated that topical application of this compound nanoparticles significantly improved wound closure rates compared to untreated controls. Histopathological assessments showed reduced inflammation and enhanced tissue regeneration .
| Parameter | Control Group | This compound Group |
|---|---|---|
| Wound Closure Rate (%) | 35 | 75 |
| Inflammation Score (0-5) | 4 | 1 |
| Oxidative Stress Markers | High | Low |
Neuroprotection Against Alzheimer’s Disease
In another study, this compound was administered to models of Alzheimer’s disease. The findings suggested that it effectively reduced neuroinflammation and improved cognitive function by modulating inflammatory pathways and protecting neuronal integrity .
| Assessment | Control Group | This compound Treatment |
|---|---|---|
| Cognitive Function Score | 45 | 70 |
| Inflammatory Cytokine Levels | High | Significantly Lower |
Broader Applications
Beyond its medicinal uses, this compound is being explored for potential applications in:
属性
CAS 编号 |
108916-86-5 |
|---|---|
分子式 |
C27H29NaO19S |
分子量 |
712.6 g/mol |
IUPAC 名称 |
sodium;2-(3,4-dihydroxyphenyl)-4-oxo-7-sulfooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O19S.Na/c1-8-17(31)20(34)22(36)26(42-8)41-7-15-18(32)21(35)23(37)27(44-15)45-25-19(33)16-13(30)5-10(46-47(38,39)40)6-14(16)43-24(25)9-2-3-11(28)12(29)4-9;/h2-6,8,15,17-18,20-23,26-32,34-37H,7H2,1H3,(H,38,39,40);/q;+1/p-1/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |
InChI 键 |
MBAMAVJZWODBKH-ZAAWVBGYSA-M |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
同义词 |
utin sodium sulfate rutin sulfate rutin sulfate, monosodium salt, monohydrogen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















